Benzimidazo[2,1-a]isoquinoline
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Overview
Description
Benzimidazo[2,1-a]isoquinoline is a member of isoquinolines.
Scientific Research Applications
Synthesis Techniques
- Catalyst-Free Synthesis : Mishra et al. (2019) developed an efficient, environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline, highlighting its synthesis from 2-ethynylbenzaldehyde and substituted alkynylbenzaldehydes with various amines (Mishra et al., 2019).
- Radical Strategies for Construction : Kang et al. (2021) reported on the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles through various radical strategies, noting their significance in biological and pharmaceutical applications (Kang et al., 2021).
Synthesis Efficiency
- Microwave-Accelerated Tandem Process : Okamoto et al. (2009) achieved direct, efficient syntheses of benzimidazo[2,1-a]isoquinolines using a microwave-accelerated process that combines multiple synthesis steps into one operation (Okamoto et al., 2009).
Biological Activity
- Cytotoxic Activity : Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains, noting their cytotoxic activity, especially in the context of colon tumours in mice (Deady et al., 2000).
Metal-Free Synthesis Methods
- Metal-Free Synthesis of Carbamoylated Derivatives : Liu et al. (2021) developed a highly efficient metal-free synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, highlighting the broad functional group tolerance of this approach (Liu et al., 2021).
Novel Applications
- Fluorescent Sensors for pH and Fe3+ : Zhao et al. (2016) investigated the photophysical properties of benzimidazo[2,1-a]benz[de]isoquinoline derivatives as sensors for pH and Fe3+, demonstrating their potential in fluorescence sensing applications (Zhao et al., 2016).
properties
Product Name |
Benzimidazo[2,1-a]isoquinoline |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
benzimidazolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C15H10N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-10H |
InChI Key |
SYUVJSJBRJSPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC4=CC=CC=C43 |
synonyms |
enzimidazo(2,1-a)isoquinoline BIIQ cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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